molecular formula C11H12ClF3N2OS B157260 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride CAS No. 130997-63-6

3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride

Cat. No. B157260
M. Wt: 312.74 g/mol
InChI Key: IGKJOARHPDFOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride, also known as Compound A, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzothiazolimine derivatives and has been found to possess potent biological activity.

Mechanism Of Action

The exact mechanism of action of 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride A is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride A has been found to modulate the expression of various genes and proteins that are involved in inflammation, cell proliferation, and cell death. It has also been shown to regulate the production of cytokines, chemokines, and growth factors, which play important roles in immune responses and tissue repair.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride A is its high potency and selectivity towards its target molecules. This makes it an ideal compound for studying the biological pathways and mechanisms involved in various diseases. However, one of the limitations of 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride A is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride A. One of the areas of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of its specific molecular targets and the elucidation of its mechanism of action. Additionally, the potential use of 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride A in combination with other drugs for the treatment of various diseases needs to be explored further.

Synthesis Methods

The synthesis of 3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride A involves the reaction of 2-mercaptoaniline with 3-bromo-1-propanol in the presence of a base, followed by the reaction of the resulting intermediate with trifluoromethanesulfonic anhydride. The final product is obtained by reacting the intermediate with hydrochloric acid.

Scientific Research Applications

3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride A has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. It has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

130997-63-6

Product Name

3-Propyl-6-(trifluoromethoxy)-2(3H)-benzothiazolimine monohydrochloride

Molecular Formula

C11H12ClF3N2OS

Molecular Weight

312.74 g/mol

IUPAC Name

3-propyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride

InChI

InChI=1S/C11H11F3N2OS.ClH/c1-2-5-16-8-4-3-7(17-11(12,13)14)6-9(8)18-10(16)15;/h3-4,6,15H,2,5H2,1H3;1H

InChI Key

IGKJOARHPDFOGW-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N.Cl

Canonical SMILES

CCC[N+]1=C(SC2=C1C=CC(=C2)OC(F)(F)F)N.[Cl-]

synonyms

3-propyl-6-(trifluoromethoxy)benzothiazol-2-imine hydrochloride

Origin of Product

United States

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